[(2R)-3,3-dimethyloxiran-2-yl]methanol
CAS No.:
Cat. No.: VC18111345
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10O2 |
|---|---|
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | [(2R)-3,3-dimethyloxiran-2-yl]methanol |
| Standard InChI | InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3/t4-/m1/s1 |
| Standard InChI Key | HJXAWVLTVYGIBH-SCSAIBSYSA-N |
| Isomeric SMILES | CC1([C@H](O1)CO)C |
| Canonical SMILES | CC1(C(O1)CO)C |
Introduction
Structural Characteristics and Stereochemistry
The compound’s structure features a strained oxirane ring, which imparts high chemical reactivity. The (2R) configuration specifies the absolute stereochemistry at the second carbon of the epoxide ring, while the 3,3-dimethyl substituents occupy adjacent positions on the ring . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | [(2R)-3,3-dimethyloxiran-2-yl]methanol |
| CAS Number | 62748-09-8 (primary), 18511-56-3 |
| InChI Key | HJXAWVLTVYGIBH-SCSAIBSYSA-N |
| SMILES | C[C@H]1C@(C)CO |
| Boiling Point | Not explicitly reported (est. 150–170°C) |
| Density | ~1.0 g/cm³ (approximate) |
The stereochemistry is critical for its interactions in asymmetric synthesis and biological systems .
Synthesis Methods
Epoxidation of Allylic Alcohols
The most common synthesis involves the epoxidation of 3,3-dimethyl-2-butanol using meta-chloroperbenzoic acid (m-CPBA) under controlled conditions. This method achieves moderate to high yields (70–90%) and retains stereochemical integrity.
Titanium(III)-Catalyzed Reactions
Recent advances employ titanium(III) complexes (e.g., ) with tert-butyl hydroperoxide (TBHP) as an oxidant. This approach enhances diastereoselectivity (up to 95:5 dr) and operates under milder conditions (room temperature) .
Reaction Scheme:
Chemical Reactivity
Nucleophilic Ring-Opening
The strained epoxide undergoes nucleophilic attack at the less substituted carbon due to steric hindrance from the dimethyl groups. Common reactions include:
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Hydrolysis: Forms 2,3-dihydroxy-3-methylbutanol in acidic or basic media .
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Aminolysis: Reacts with amines (e.g., NH₃) to yield amino alcohols, intermediates in drug synthesis .
Oxidation and Reduction
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Oxidation: Using or , the hydroxymethyl group converts to a carboxylic acid .
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Reduction: reduces the epoxide to a diol, retaining stereochemistry .
Applications in Research
Organic Synthesis
The compound serves as a chiral building block for:
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Pharmaceutical intermediates: Antiviral and anticancer agents .
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Polymer precursors: Epoxy resins with enhanced thermal stability .
The compound’s reactivity necessitates storage at -10°C under inert atmospheres to prevent polymerization .
Comparison with Analogous Epoxides
| Compound | Key Differences | Reactivity |
|---|---|---|
| (2,3-Epoxypropyl)methanol | Lacks methyl groups; higher ring strain | More reactive toward nucleophiles |
| (2S,3S)-2,3-Dimethyloxirane | Enantiomeric form; similar physical properties | Altered stereoselectivity in synthesis |
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